N-Cycloheptyl-3-nitropyridin-2-amine
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Overview
Description
N-Cycloheptyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . This compound is characterized by a cycloheptyl group attached to a 3-nitropyridin-2-amine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cycloheptyl-3-nitropyridin-2-amine typically involves the reaction of cycloheptylamine with 2-chloro-3-nitropyridine in the presence of a solvent such as tetrahydrofuran. The reaction mixture is usually stirred at reflux for an extended period to ensure complete reaction . The general reaction scheme is as follows:
Step 1: Dissolve 2-chloro-3-nitropyridine in tetrahydrofuran.
Step 2: Add cycloheptylamine to the solution.
Step 3: Stir the reaction mixture at reflux for 18 hours.
Step 4: Isolate the product by filtration and purify it using standard techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Cycloheptyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-Aminopyridin-2-amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cycloheptyl-3-nitropyridin-2-amine is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cycloheptyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can participate in redox reactions, influencing various biochemical processes. Additionally, its structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-3-nitropyridin-2-amine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-Cyclopentyl-3-nitropyridin-2-amine: Contains a cyclopentyl group instead of a cycloheptyl group.
Uniqueness
N-Cycloheptyl-3-nitropyridin-2-amine is unique due to its larger cycloheptyl group, which can influence its chemical reactivity and biological interactions. This structural difference can lead to variations in its physical properties, such as solubility and stability, as well as its efficacy in various applications .
Properties
CAS No. |
1098354-07-4 |
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Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-cycloheptyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C12H17N3O2/c16-15(17)11-8-5-9-13-12(11)14-10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H,13,14) |
InChI Key |
AZXNATYQMZDTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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